
Phosphorofluoridic acid, dipropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorofluoridic acid, dipropyl ester is an organophosphorus compound with the chemical formula C6H14FO3P. This compound contains a phosphorus atom bonded to a fluorine atom and two propyl ester groups. It is a member of the broader class of phosphoric acid esters, which are known for their diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorofluoridic acid, dipropyl ester can be synthesized through the esterification of phosphorofluoridic acid with propanol. The reaction typically involves the use of a dehydrating agent to facilitate the removal of water formed during the esterification process. Common dehydrating agents include sulfuryl fluoride (SO2F2) and other similar compounds .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and efficient separation techniques to isolate the desired ester product. The choice of catalysts and reaction conditions is crucial to ensure the efficient conversion of reactants to the ester product.
Chemical Reactions Analysis
Types of Reactions
Phosphorofluoridic acid, dipropyl ester undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, leading to the formation of phosphoric acid and propanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Typically involves heating the ester with a large excess of water containing a strong acid catalyst.
Basic Hydrolysis: Involves the use of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to yield a carboxylate salt and an alcohol.
Major Products Formed
Hydrolysis Products: Phosphoric acid and propanol.
Substitution Products: Depending on the nucleophile used, various substituted phosphoric acid esters can be formed.
Scientific Research Applications
Phosphorofluoridic acid, dipropyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of phosphorofluoridic acid, dipropyl ester involves its interaction with various molecular targets, particularly enzymes. The compound can act as an inhibitor of certain enzymes by phosphorylating active site residues, thereby altering enzyme activity. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit enzymes such as acetylcholinesterase .
Comparison with Similar Compounds
Phosphorofluoridic acid, dipropyl ester can be compared with other similar compounds, such as:
Phosphoric Acid Esters: These compounds share a similar ester functional group but may differ in their alkyl or aryl substituents.
Phosphonates: Contain a P-C bond instead of a P-O bond, leading to different chemical properties and reactivity.
Phosphites and Phosphonites: These compounds have different oxidation states of phosphorus and exhibit distinct reactivity patterns.
List of Similar Compounds
- Phosphoric Acid, Diethyl Ester
- Phosphoric Acid, Dimethyl Ester
- Phosphonic Acid, Dipropyl Ester
- Phosphite, Dipropyl Ester
This compound stands out due to its unique combination of a fluorine atom and propyl ester groups, which impart distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
381-45-3 |
|---|---|
Molecular Formula |
C6H14FO3P |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
1-[fluoro(propoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H14FO3P/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3 |
InChI Key |
CLKGIOYRLWWQNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(OCCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


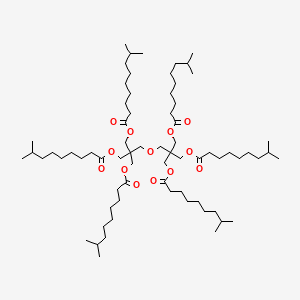


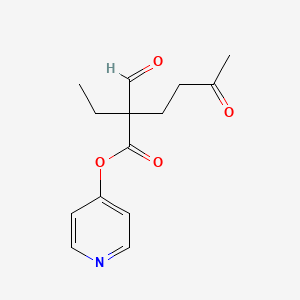
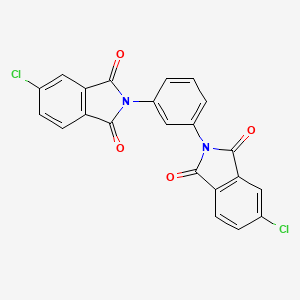
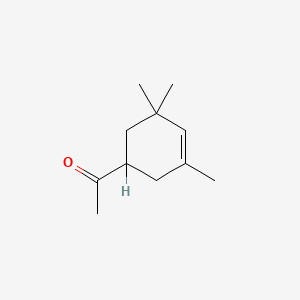


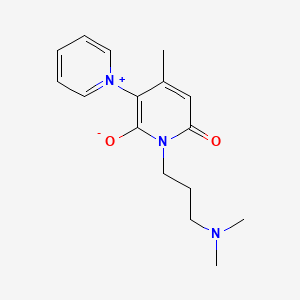

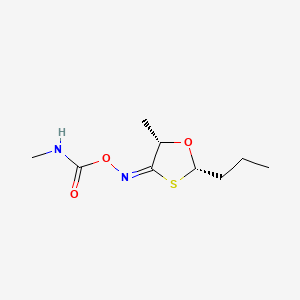


![(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675534.png)
